molecular formula C18H18N2O3 B4098805 2-(3-acetylindol-1-yl)-N-(furan-2-ylmethyl)propanamide

2-(3-acetylindol-1-yl)-N-(furan-2-ylmethyl)propanamide

Cat. No.: B4098805
M. Wt: 310.3 g/mol
InChI Key: CRFVCWGTGXSFTG-UHFFFAOYSA-N
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Description

2-(3-acetylindol-1-yl)-N-(furan-2-ylmethyl)propanamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features an indole ring substituted with an acetyl group at the third position and a propanamide group linked to a furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-acetylindol-1-yl)-N-(furan-2-ylmethyl)propanamide typically involves the following steps:

    Formation of 3-acetylindole: This can be achieved by acetylation of indole using acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Synthesis of N-(furan-2-ylmethyl)propanamide: This intermediate can be prepared by reacting furan-2-carboxylic acid with propanamide in the presence of a dehydrating agent like thionyl chloride.

    Coupling Reaction: The final step involves coupling 3-acetylindole with N-(furan-2-ylmethyl)propanamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(3-acetylindol-1-yl)-N-(furan-2-ylmethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation using bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride for halogenation.

Major Products Formed

    Oxidation: Formation of indole-3-carboxylic acid.

    Reduction: Formation of 3-(1-hydroxyethyl)indole.

    Substitution: Formation of 5-bromo-2-(3-acetylindol-1-yl)-N-(furan-2-ylmethyl)propanamide.

Scientific Research Applications

2-(3-acetylindol-1-yl)-N-(furan-2-ylmethyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in drug development.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-acetylindol-1-yl)-N-(furan-2-ylmethyl)propanamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The furan ring may also contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

    2-(3-acetylindol-1-yl)-N-(thiophen-2-ylmethyl)propanamide: Similar structure but with a thiophene ring instead of a furan ring.

    2-(3-acetylindol-1-yl)-N-(pyridin-2-ylmethyl)propanamide: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

2-(3-acetylindol-1-yl)-N-(furan-2-ylmethyl)propanamide is unique due to the presence of both an indole and a furan ring, which can confer distinct biological activities and chemical reactivity compared to its analogs with different heterocyclic rings.

Properties

IUPAC Name

2-(3-acetylindol-1-yl)-N-(furan-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-12(18(22)19-10-14-6-5-9-23-14)20-11-16(13(2)21)15-7-3-4-8-17(15)20/h3-9,11-12H,10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRFVCWGTGXSFTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=CO1)N2C=C(C3=CC=CC=C32)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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